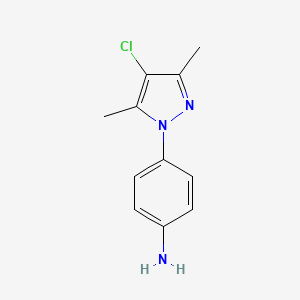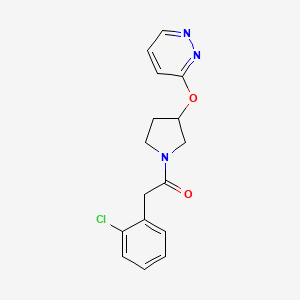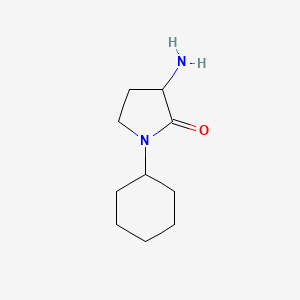
4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline
Descripción general
Descripción
“4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline” is a pyrazole-bearing compound . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 130.58 . The compound is a solid at room temperature . Unfortunately, other specific properties like melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Green Synthesis of Biological and Pharmacological Compounds
A study by Banerjee et al. (2011) highlights the environmentally friendly synthesis of polysubstituted aniline derivatives, including those related to 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline. This method uses silica nanoparticles as a catalyst and is significant for its practicality and efficiency in creating compounds with potential biological, pharmacological, and optical applications.
Corrosion Inhibition
Wang et al. (2006) conducted a DFT study on bipyrazolic-type organic compounds, including derivatives similar to this compound, to evaluate their potential as corrosion inhibitors. The study provides insights into the inhibition efficiencies and reactive sites of these compounds.
Antileishmanial Drug Development
Mello et al. (2004) synthesized pyrazolopyridine derivatives as part of a program to develop anti-Leishmania drugs. This research is crucial for understanding the synthesis and biological activity of compounds related to this compound in antileishmanial drug development.
Luminescent Materials
A study by Vezzu et al. (2010) on highly luminescent tetradentate bis-cyclometalated platinum complexes includes compounds with structural similarities to this compound. This research is pivotal in the field of photophysics and electroluminescence applications.
Molecular Structure Investigations
Shawish et al. (2021) performed molecular structure investigations on s-triazine derivatives incorporating pyrazole, which are closely related to the chemical structure of this compound. These studies are crucial for understanding the properties and applications of such compounds.
Steel Corrosion Inhibition
Research by Chadli et al. (2020) on pyrazole derivatives in steel corrosion inhibition highlights the significance of pyrazole-based compounds, similar to this compound, in protecting steel from corrosion in acidic environments.
Wastewater Treatment
Li et al. (2020) explored a novel Hybrid Photo-electrocatalytic Oxidation method for treating wastewater containing 3,4-dimethylaniline, a compound related to this compound. This study is important for understanding the degradation mechanisms and treatment of stubborn organic compounds in industrial wastewater.
Catalytic Applications
Tregubov et al. (2013) investigated Rh(I) complexes with N,N and N,P ligands anchored on glassy carbon electrodes, relevant to the study of catalytic applications of compounds structurally related to this compound.
Safety and Hazards
The safety information for “4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline” indicates that it is hazardous . The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures should be taken when handling this compound .
Direcciones Futuras
The future directions for “4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline” could involve further exploration of its antileishmanial and antimalarial activities . Given its potent activity, it may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, such as 3,5-dimethylpyrazole, have been studied for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A related compound demonstrated potent in vitro antipromastigote activity, which was justified by a molecular simulation study showing a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been shown to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
4-(4-chloro-3,5-dimethylpyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7-11(12)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUIGIBPYOJFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)N)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2824514.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide](/img/structure/B2824515.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide](/img/structure/B2824517.png)
![3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2824518.png)


![3-methoxy-1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2824522.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2824525.png)



![2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide](/img/structure/B2824532.png)

![2-(9-Chloro-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2824536.png)